6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline
Description
Properties
IUPAC Name |
6,8-dibromo-2-(4-pyrrol-1-ylphenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br2N2/c20-15-11-14-5-8-18(22-19(14)17(21)12-15)13-3-6-16(7-4-13)23-9-1-2-10-23/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQVLQMARTUPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline typically involves multiple steps:
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other boronic acids or esters.
Common Reagents and Conditions
Major Products
Substitution Reactions: The major products are the substituted quinoline derivatives, where the bromine atoms are replaced by the nucleophiles.
Coupling Reactions: The major products are the coupled quinoline derivatives with new carbon-carbon bonds formed at the positions previously occupied by the bromine atoms.
Scientific Research Applications
6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving DNA intercalation or inhibition of key enzymes . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations
Halogen Variants: The fluorine substituent in the 4-fluorophenyl analogue (C₁₅H₈Br₂FN) reduces molecular weight (381.04 vs. 428.13) and may enhance lipophilicity and metabolic stability . Heterocyclic Systems: The pyrrole group in the target compound and the benzimidazole in both contribute to π-conjugation but differ in steric bulk, affecting solubility or molecular packing.
Synthesis: Compound 4d was synthesized in 65% yield via iodine-mediated cyclization in methanol, suggesting scalable methodology .
Structural Characterization :
- Single-crystal diffraction (likely using SHELX programs ) confirmed the planarity and packing of the benzimidazole-containing analogue , whereas similar data for the target compound are lacking.
Notes
Data Gaps : Optical properties, toxicity, and detailed synthetic routes for the target compound are unreported in the provided evidence.
Commercial Relevance : The target compound’s global supplier network highlights its industrial importance, whereas analogues like 4d and the fluorophenyl derivative remain primarily research-focused .
Biological Activity
6,8-Dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article examines its biological activity, including antimicrobial, anticancer, and antitubercular properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the molecular formula and a molecular weight of approximately 428.12 g/mol. Its structure includes a quinoline backbone with bromine substitutions at the 6 and 8 positions and a phenyl group linked to a pyrrole ring at the 2 position. This unique arrangement may enhance its biological activities compared to simpler analogs.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that related compounds displayed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to established antibiotics like pyrazinamide .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| 8c | S. albus | TBD |
| Pyrazinamide | M. tuberculosis | 25.34 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells through multiple mechanisms, including disruption of microtubule dynamics and activation of caspases. For instance, a related study demonstrated that quinoline derivatives could induce cell cycle arrest and apoptosis in cancer cell lines by modulating the expression of critical proteins involved in cell survival and death pathways .
Table 2: Anticancer Activity Findings
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD |
| 2-Phenyl-4-quinolone | Various | TBD |
Antitubercular Activity
Additionally, the potential antitubercular activity of quinoline derivatives has garnered attention. A study evaluated several derivatives for their efficacy against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to this compound .
Table 3: Antitubercular Activity Results
| Compound | MIC (µM) |
|---|---|
| This compound | TBD |
| Isoniazid | 11.67 |
| Pyrazinamide | 25.34 |
Case Studies
Recent studies have focused on the synthesis and evaluation of quinoline derivatives for their biological activities. For example, one study synthesized a series of quinoline-based compounds and assessed their cytotoxicity against L929 mouse fibroblast cells, demonstrating low toxicity while retaining significant antimicrobial efficacy .
Another investigation explored the structure-activity relationship (SAR) of various substituted quinolines, emphasizing how different functional groups impact biological activity. The findings suggest that the presence of bromine atoms enhances the antimicrobial potency of these compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline, and how can reaction conditions be optimized to improve yield?
- Methodology : A viable route involves bromination and cyclization steps. For example, iodine in methanol under reflux can facilitate sequential bromination and cyclization, as demonstrated for structurally similar 6,8-dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (65% yield) . Optimization may include adjusting stoichiometry (e.g., iodine excess), solvent polarity, and temperature control to suppress side reactions like over-bromination or dehalogenation.
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Analytical Workflow :
- 1H NMR : Confirm substituent integration and coupling patterns (e.g., aromatic protons at δ 7.3–8.5 ppm for quinoline and pyrrole groups) .
- HRMS : Validate molecular weight and isotopic patterns (e.g., Br isotopes at m/z 79/81) .
- TLC : Monitor reaction progress using Rf values (e.g., Rf 0.74 for analogous compounds in ethyl acetate/hexane systems) .
Q. What are the known biological activities of quinoline derivatives with bromine and pyrrole substituents, and how can these be evaluated?
- Activity Profiling : Brominated quinolines often exhibit antimicrobial properties. Standard assays include:
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess selectivity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure, particularly regarding bromine atom positions?
- Crystallographic Refinement : Use SHELXL for small-molecule refinement. Heavy atoms like bromine generate strong electron density peaks, enabling precise localization. For twinned or low-resolution data, SHELXE can assist in phase extension .
Q. What strategies are effective in analyzing contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Troubleshooting :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by aromatic proton coupling .
- DFT Calculations : Compare experimental and computed chemical shifts to identify misassignments .
- Isotopic Labeling : Use deuterated solvents to suppress exchangeable proton interference.
Q. How can structure-activity relationship (SAR) studies explore the role of bromine and pyrrole groups in bioactivity?
- SAR Design :
- Bromine Substitution : Compare 6,8-dibromo derivatives with mono-bromo or non-halogenated analogs to assess halogen-dependent activity .
- Pyrrole Modifications : Replace the pyrrole with imidazole or indole to evaluate π-stacking or hydrogen-bonding contributions .
Q. What are common pitfalls in synthesizing halogenated quinolines, and how can side products be minimized?
- Synthetic Challenges :
- Regioselectivity : Bromination at C6/C8 may compete with C5/C7 positions. Use directing groups (e.g., methoxy) or Lewis acids to control regiochemistry .
- By-Product Identification : LC-MS or GC-MS can detect halogenated intermediates (e.g., debrominated species or dimerization products).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
